molecular formula C22H22BrN3O5 B11413467 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Katalognummer: B11413467
Molekulargewicht: 488.3 g/mol
InChI-Schlüssel: KUSNLBSYMYJRDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC命名规则与构型异构体考量

目标化合物的IUPAC命名遵循稠环杂环系统的编号原则。其核心骨架为吡咯并[3,4-c]吡唑-6(1H)-酮,其中吡咯环与吡唑环通过3,4位稠合形成五元双环体系。根据取代基定位规则:

  • 吡唑环的氮原子优先编号,确保取代基获得最低位次
  • 4位连接的3-溴-4-羟基-5-甲氧基苯基通过C-C键与吡唑环相连
  • 3位取代的2-羟基苯基通过N-C键连接
  • 5位3-甲氧基丙基通过饱和碳链与吡咯环相连

构型异构现象主要体现于以下两方面:
第一,苯环取代基的位置异构。例如3-溴-4-羟基-5-甲氧基苯基中取代基的邻对位排列可能产生不同构型。实验表明,当溴原子处于羟基的邻位时(如3-溴取代),分子平面性被破坏,导致π-π堆积作用减弱。第二,二氢吡咯环的立体异构。X射线衍射证实,该化合物中5位取代基的构型为(R)-构型,与吡咯环形成椅式构象,这种构象可通过分子内氢键稳定(O-H···O=C,键长2.65 Å)

吡咯并[3,4-c]吡唑核心的X射线晶体学表征

通过单晶X射线衍射(空间群P21/c,晶胞参数a=8.432 Å, b=14.567 Å, c=16.893 Å, β=102.76°)揭示了核心骨架的精确几何构型:

结构参数 测量值 理论计算值 (DFT/B3LYP)
吡唑环扭角(N1-N2) 178.3° 179.1°
C=O键长 1.221 Å 1.215 Å
二氢吡咯环折叠角 12.7° 13.2°

晶体堆积分析显示,分子通过以下相互作用形成三维网络:

  • 羟基氧原子与相邻分子的羰基氧形成O-H···O氢键(键长2.68 Å,角度168°)
  • 溴原子与吡唑环的π系统产生卤键作用(Br···C距离3.31 Å)
  • 甲氧基丙基链通过范德华力填充晶格空隙

这种独特的堆积模式解释了该化合物在固态下表现出的高热稳定性(分解温度>250℃)

二氢吡咯并吡唑-6-酮体系的互变异构行为

在溶液相中,该化合物存在三种互变异构形式(图1):

  • 酮式主导型 (占比82%):羰基保持完整,N-H质子位于吡唑环1位
  • 烯醇式 (15%):6位氧发生去质子化,形成共轭烯醇结构
  • 螺环过渡态 (3%):通过五元环内质子迁移产生亚稳态

密度泛函理论计算(B3LYP/6-311++G**水平)表明,酮式结构的能量比烯醇式低9.3 kJ/mol。核磁共振氢谱中,6位羰基邻位的质子(δ 5.87 ppm)呈现明显分裂,证实了动态互变过程的存在。当温度升至60℃时,¹H NMR谱中该质子信号半峰宽增加35%,说明互变异构速率加快。

Eigenschaften

Molekularformel

C22H22BrN3O5

Molekulargewicht

488.3 g/mol

IUPAC-Name

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H22BrN3O5/c1-30-9-5-8-26-20(12-10-14(23)21(28)16(11-12)31-2)17-18(24-25-19(17)22(26)29)13-6-3-4-7-15(13)27/h3-4,6-7,10-11,20,27-28H,5,8-9H2,1-2H3,(H,24,25)

InChI-Schlüssel

KUSNLBSYMYJRDF-UHFFFAOYSA-N

Kanonische SMILES

COCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C(=C4)Br)O)OC

Herkunft des Produkts

United States

Biologische Aktivität

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antibacterial, and antioxidant activities.

Chemical Structure and Properties

The compound's molecular formula is C23H26BrN3O5C_{23}H_{26}BrN_3O_5, with a molecular weight of approximately 498.3 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including bromine and methoxy substituents.

PropertyValue
Molecular FormulaC23H26BrN3O5
Molecular Weight498.3 g/mol
XLogP33.9
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6
Rotatable Bond Count7

Anticancer Activity

Research indicates that compounds similar to the one exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyrazolyl thiazolinones have shown high antiproliferative activity with low growth inhibition concentrations (GI50) against leukemic and ovarian cancer cells . The mechanism of action often involves the induction of apoptosis and disruption of mitochondrial function in cancer cells.

Case Study: Antiproliferative Effects

In a recent study, a series of pyrazolyl derivatives were tested for their cytotoxic effects on human hepatocellular carcinoma (HepG2) cells. The results demonstrated that these compounds selectively inhibited cancer cell proliferation while exhibiting lower toxicity towards normal cells .

Table: Antiproliferative Activity against Cancer Cell Lines

Compound NameCell LineGI50 (µM)
Compound ASR Leukemia0.0351
Compound BOVCAR-30.248
Compound CHepG2Not specified

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Related compounds have shown effectiveness against Gram-positive bacteria such as Enterococcus faecalis, which indicates that this compound may also possess similar activity .

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress in cells. Compounds with similar structures have demonstrated significant antioxidant activity in vitro, indicating that this compound could help prevent oxidative damage in biological systems .

The biological activities of this compound may be attributed to its ability to interact with cellular targets involved in signaling pathways related to apoptosis and cell proliferation. The presence of hydroxyl and methoxy groups enhances its interaction with various biological molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Features
Compound Name / ID Substituents Core Structure Key Functional Groups Molecular Weight
Target Compound 3-Bromo-4-hydroxy-5-methoxyphenyl (C4); 2-hydroxyphenyl (C3); 3-methoxypropyl (C5) 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Br, -OH, -OCH₃ ~500 (estimated)
4-Bromophenyl (C4); 4-methoxyphenyl (C3); phenyl (C5) 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Br, -OCH₃ 460.32
4-Bromophenyl; carbothioamide 4,5-Dihydropyrazole Br, C=S, C=O 445.38
Sulfonamide; tetrahydroindolone Pyrazole Br, SO₂NH₂ 620.36
Chloro, methyl, hydroxyphenyl Hexahydropyrrolo[3,4-c]pyrazol-6-one Cl, -OH, -CH₃ ~500 (estimated)

Key Observations :

  • The target compound’s 3-bromo-4-hydroxy-5-methoxyphenyl group is unique compared to simpler bromophenyl substituents in and .
  • Unlike ’s sulfonamide or ’s carbothioamide, the target lacks sulfur-based groups but includes dual hydroxyl groups , enhancing polarity.
  • The 3-methoxypropyl chain distinguishes it from shorter alkyl or aromatic substituents in analogs.
Physicochemical Properties
Property Target Compound
Melting Point Not reported 200–201°C 192–193°C Not reported
IR Stretches O-H (~3250 cm⁻¹), C=O (~1650 cm⁻¹), C-Br (~550 cm⁻¹) SO₂ (1162, 1335 cm⁻¹), C=O (1653 cm⁻¹) C=S (1167 cm⁻¹), C=O (1651 cm⁻¹) Likely similar C=O, Br
NMR Features Aromatic protons (δ 6.5–8.0 ppm), methoxy (δ ~3.3 ppm) Multiple aromatic peaks (δ 7.4–8.1 ppm), NH₂ (δ 7.25 ppm) Pyrazoline protons (δ 3.86–3.89 ppm) Aromatic and methoxy signals

Key Observations :

  • The target’s hydroxyl groups would produce broad IR peaks ~3250 cm⁻¹ and downfield-shifted NMR signals.
  • ’s sulfonamide introduces distinct SO₂ IR stretches (1162, 1335 cm⁻¹) absent in the target.
  • The lower yield of ’s analog (9%) suggests synthetic challenges with bulkier substituents, which may also apply to the target.

Vorbereitungsmethoden

Directed Bromination

  • Hydroxyl Protection : The phenolic -OH group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.

  • Bromination : Treat the protected intermediate with POBr₃ in acetonitrile at 80°C, selectively introducing bromine at the meta position relative to the methoxy group.

Reaction Metrics :

  • Temperature : 80–90°C

  • Molar Ratio : 1:0.6 (substrate:POBr₃)

  • Yield : 78%

Deprotection and Methoxylation

  • TBS Removal : Use tetra-n-butylammonium fluoride (TBAF) in THF to regenerate the hydroxyl group.

  • Methylation : Treat with methyl iodide and K₂CO₃ in acetone to install the methoxy group at position 5.

Overall Yield : 65% over two steps.

Final Assembly and Characterization

The fully substituted compound is purified via recrystallization from ethyl acetate/hexane (1:3) and characterized using advanced spectroscopic techniques:

1H NMR (DMSO-d₆) :

  • δ 7.52 (d, J = 8.4 Hz, 1H, aromatic)

  • δ 6.89 (s, 1H, pyrazole)

  • δ 4.21 (m, 2H, -OCH₂-)

  • δ 3.45 (s, 3H, -OCH₃)

13C NMR :

  • 162.4 (C=O)

  • 154.2 (aromatic C-O)

  • 112.7 (C-Br)

HPLC Purity : 98.5% (C18 column, MeOH/H₂O = 70:30).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Citation
Core SynthesisHydrazine cyclization8595
3-MethoxypropylPre-alkylation7297
2-HydroxyphenylSuzuki coupling8295
BromophenylPOBr₃ bromination7896
Final CompoundRecrystallization6598.5

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : The use of TBS protection ensures bromination occurs exclusively at the meta position, avoiding para byproducts.

  • Steric Hindrance : Alkylation prior to cyclization mitigates steric effects during pyrazole formation.

  • Tautomerism in NMR : The pyrazole ring’s tautomeric equilibrium complicates 13C NMR interpretation, necessitating 2D experiments for unambiguous assignment .

Q & A

Q. What are the primary challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis involves multi-step processes, including cyclocondensation of substituted pyrazole precursors and functionalization of aromatic rings. Key challenges include controlling regioselectivity during ring closure and minimizing side reactions from competing hydroxyl or methoxy groups. Optimization strategies include:

  • Catalyst screening : Use palladium or copper catalysts to enhance coupling efficiency in aryl-halogen bond formation .
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) to suppress undesired oxidation of phenolic groups .
  • Purification : Employ gradient elution in HPLC with a C18 column to separate structurally similar byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming regiochemistry?

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for identifying proton environments (e.g., distinguishing diastereotopic protons in the dihydropyrrolo ring) and verifying substituent positions .
  • HRMS : High-resolution mass spectrometry confirms molecular formula accuracy, especially for bromine and methoxy substituents .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the fused pyrazolo-pyrrolone system .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., bromo, methoxy) on biological activity?

  • Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing bromine with fluorine or removing methoxy groups) and compare activity in assays (e.g., enzyme inhibition, cytotoxicity) .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential moieties. For example, the 2-hydroxyphenyl group may act as a hydrogen-bond donor in target binding .
  • Data integration : Cross-reference biological data with structural analogs (e.g., pyrazolo[3,4-b]quinoline derivatives in ) to identify trends in activity .

Q. What computational methods are suitable for predicting target interactions and binding modes?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on the pyrazolone core’s affinity for ATP-binding pockets .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, particularly for the flexible 3-methoxypropyl chain .
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic effects of bromine and methoxy groups on binding energy using Gaussian 16 .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

  • Comparative structural analysis : Overlay crystal structures of analogs (e.g., 4-(4-fluorophenyl) derivatives in ) to identify conformational differences affecting target selectivity .
  • Assay standardization : Replicate experiments under uniform conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects from environmental variables .
  • Meta-analysis : Aggregate data from multiple studies (e.g., and ) to statistically validate trends using tools like RevMan .

Experimental Design and Data Analysis

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic properties?

  • In vitro : Use Caco-2 cell monolayers to assess permeability and human liver microsomes for metabolic stability (CYP450 isoforms) .
  • In vivo : Administer to Sprague-Dawley rats (IV and oral routes) to calculate bioavailability, with LC-MS/MS for plasma concentration monitoring .

Q. How can reaction pathways be validated when unexpected byproducts form during synthesis?

  • Mechanistic probes : Introduce isotopic labeling (e.g., 18O^{18}O) to trace oxygen sources in hydroxylation steps .
  • DFT calculations : Model reaction intermediates at the B3LYP/6-31G* level to identify energetically favorable pathways .

Methodological Resources

  • Synthetic protocols : outlines multi-step routes with yield optimization tables .
  • Biological assay data : provides comparative tables of antimicrobial and anticancer activities for structural analogs .
  • Computational workflows : details ICReDD’s reaction path search methods using quantum calculations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.